UBP512

NMDA receptor pharmacology subunit selectivity negative allosteric modulation

UBP512 is a unique, subunit-selective allosteric modulator with a dual pharmacological profile: it potentiates GluN1/GluN2A receptors (EC50 ~100 μM) while inhibiting GluN1/GluN2C (IC50 51 μM) and GluN1/GluN2D (IC50 46 μM). This precise selectivity enables researchers to dissect NMDA receptor contributions to long-term potentiation, synaptic plasticity, and schizophrenia-related circuitry without the confounding off-target effects of pan-modulators. Essential for target validation and structure-guided drug design, UBP512 is a critical tool for advancing neurological research. Procure this high-purity research compound to ensure the reproducibility and subunit resolution your studies demand.

Molecular Formula C15H9IO2
Molecular Weight 348.1395
CAS No. 1333112-78-9
Cat. No. B611533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP512
CAS1333112-78-9
SynonymsUBP512;  UBP-512;  UBP 512.
Molecular FormulaC15H9IO2
Molecular Weight348.1395
Structural Identifiers
SMILESO=C(C1=CC=C2C=C(I)C3=CC=CC=C3C2=C1)O
InChIInChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)
InChIKeyHOYQQANZLZKQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UBP512 (CAS 1333112-78-9): A GluN2A-Selective NMDA Receptor Modulator for Neurological Research Procurement


UBP512 (9-iodophenanthrene-3-carboxylic acid) is a carboxylated phenanthrene derivative that functions as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors [1]. It exhibits a unique dual pharmacological profile: it acts as a positive allosteric modulator (PAM) at GluN1/GluN2A receptors while serving as a negative allosteric modulator (NAM) at GluN1/GluN2C and GluN1/GluN2D receptors [1][2]. UBP512 represents a distinct chemical scaffold (phenanthrene-3-carboxylic acid) with an iodine substitution at the 9-position, differentiating it from other NMDA receptor modulators in its class [1].

Why Generic NMDA Modulators Cannot Substitute for UBP512 in Subtype-Selective Research


NMDA receptors are heterotetrameric assemblies typically composed of two GluN1 and two GluN2 subunits (GluN2A-D), each imparting distinct physiological and pharmacological properties [1]. Generic NMDA modulators often lack subunit selectivity, leading to confounding off-target effects and ambiguous experimental outcomes. UBP512 addresses this critical limitation through its dual but highly subunit-specific activity profile: it selectively potentiates GluN2A-containing receptors while selectively inhibiting GluN2C- and GluN2D-containing receptors, with negligible activity at GluN2B-containing receptors [2][3]. This subunit-specific pharmacology cannot be replicated by pan-potentiators (e.g., UBP646) or pan-inhibitors (e.g., UBP618), nor by modulators with orthogonal selectivity patterns (e.g., UBP608, which inhibits GluN2A with 23-fold selectivity over GluN2D) [4]. Consequently, substituting UBP512 with a generic NMDA modulator would irreversibly compromise the subunit-resolution insights required for precise neurological research and drug discovery programs targeting GluN2A-, GluN2C-, or GluN2D-mediated pathophysiology.

UBP512 Quantitative Differentiation Evidence: Head-to-Head Comparisons with NMDA Modulator Comparators


Subunit-Selective Inhibition: UBP512 Exhibits >6-Fold Selectivity for GluN2C/D over GluN2A/B vs. Non-Selective Pan-Inhibitor UBP618

UBP512 demonstrates potent and selective inhibition of GluN1/GluN2C and GluN1/GluN2D receptors, with IC50 values of 51 ± 11 μM and 46 ± 6 μM, respectively, while exhibiting negligible inhibition at GluN1/GluN2A and GluN1/GluN2B receptors (IC50 ≫ 300 μM) [1]. In contrast, the comparator UBP618 acts as a non-selective pan-inhibitor with IC50 values of approximately 2 μM across all four GluN2 subunits [1]. This represents a greater than 6-fold selectivity window for UBP512 on GluN2C/D versus GluN2A/B, whereas UBP618 shows no meaningful selectivity (ratio ∼1.0-1.3) [1].

NMDA receptor pharmacology subunit selectivity negative allosteric modulation

Dual Functional Profile: UBP512 Potentiates GluN2A While Inhibiting GluN2C/D, Distinct from Single-Mode Modulators UBP608 and UBP551

UBP512 exhibits a unique dual functional profile: it acts as a positive allosteric modulator (PAM) at GluN1/GluN2A receptors with an EC50 of approximately 100 μM, while simultaneously acting as a negative allosteric modulator (NAM) at GluN1/GluN2C and GluN1/GluN2D receptors [1]. In contrast, the comparator UBP608 functions solely as a NAM at GluN1/GluN2A receptors (IC50 18.6 ± 1.4 μM) with weak inhibition of other subunits, and UBP551 functions exclusively as a PAM at GluN1/GluN2D receptors [2]. No other compound in this series displays this bidirectional subunit-dependent modulation [2].

NMDA receptor potentiation positive allosteric modulator subunit-specific pharmacology

Allosteric Mechanism: UBP512 Acts via a Non-Competitive, Voltage-Independent Site Distinct from Orthosteric Ligands and Channel Blockers

UBP512 inhibition of GluN1/GluN2D receptor responses is not competitive with the agonists L-glutamate or glycine and is not voltage-dependent, confirming an allosteric mechanism of action [1]. At a holding potential of -60 mV, 100 μM UBP512 inhibited GluN1/GluN2D currents by approximately 40-50%, and this inhibition was unchanged at +40 mV, demonstrating lack of voltage dependence [1]. In contrast, channel blockers such as memantine exhibit pronounced voltage dependence due to binding within the ion channel pore [2]. Additionally, competitive antagonists at the glutamate or glycine binding sites (e.g., D-AP5, CPP) show rightward shifts in agonist concentration-response curves, whereas UBP512 does not alter agonist EC50 values [1].

NMDA receptor allosteric modulation non-competitive mechanism voltage independence

Agonist Concentration-Dependent Modulation: UBP512 Potentiation of GluN2A is Enhanced at High Agonist Concentrations, a Unique Feature Among NMDA PAMs

UBP512 potentiation of GluN1/GluN2A receptor responses is agonist concentration-dependent, with greater potentiation observed at high agonist concentrations (300 μM L-glutamate/300 μM glycine) compared to low agonist concentrations (10 μM each) [1]. At 100 μM UBP512, GluN1/GluN2A currents were potentiated by approximately 150-200% of control at high agonist concentrations, whereas potentiation was minimal (<20%) at low agonist concentrations [1]. In contrast, the pan-inhibitor UBP618 shows decreased maximal inhibition of GluN1/GluN2A responses at high agonist concentrations [1]. This agonist-dependent profile distinguishes UBP512 from other GluN2A PAMs such as GNE-8324 and GNE-9278, which typically show consistent potentiation across agonist concentrations [2].

agonist-dependent modulation NMDA receptor potentiation synaptic plasticity

UBP512 Application Scenarios: Where Subunit-Specific Dual Modulation Provides Decisive Research Advantages


Dissecting GluN2A- vs. GluN2C/D-Mediated Contributions to Synaptic Plasticity and Learning/Memory

UBP512 enables researchers to simultaneously potentiate GluN2A-containing NMDA receptors while inhibiting GluN2C- and GluN2D-containing receptors [1]. This dual manipulation is invaluable for dissecting the distinct roles of these subunits in long-term potentiation (LTP), long-term depression (LTD), and spatial learning paradigms. In hippocampal slice preparations, where GluN2A and GluN2B are the predominant subunits but GluN2C/D are also expressed in interneurons, UBP512 can be applied to selectively enhance GluN2A-mediated synaptic currents (EC50 ~100 μM) while suppressing GluN2C/D-mediated inhibition of pyramidal cell firing (IC50 ~46-51 μM) [1][2]. This provides a unique pharmacological tool to isolate the contribution of GluN2A to plasticity mechanisms without the confounding effects of broad-spectrum modulators or subunit knockout models, which can induce compensatory changes [1].

Investigating GluN2C/D Dysfunction in Schizophrenia and Neuropsychiatric Disorders

GluN2C and GluN2D subunits are enriched in the prefrontal cortex, thalamus, and cerebellum, regions implicated in schizophrenia pathophysiology [1]. UBP512's selective inhibition of GluN2C/D (IC50 51 μM and 46 μM, respectively) with minimal effect on GluN2A/B (IC50 ≫300 μM) makes it a critical tool for validating the therapeutic hypothesis that GluN2C/D overactivity contributes to cognitive deficits and negative symptoms in schizophrenia [2][3]. In preclinical models, UBP512 can be used to assess whether GluN2C/D inhibition reverses pharmacologically induced deficits (e.g., MK-801 or PCP models) or genetic models of NMDA receptor hypofunction, without the off-target effects associated with pan-inhibitors like UBP618 (which non-selectively inhibits all subunits at IC50 ~2 μM) [3]. This subunit specificity is essential for target validation studies aimed at developing GluN2C/D-selective therapeutics for psychiatric disorders [1].

Mapping Subunit-Specific Structural Determinants of Allosteric Modulation

UBP512's unique dual PAM/NAM profile and defined structure-activity relationship make it an ideal probe for mapping the structural determinants of NMDA receptor allosteric modulation. Studies have shown that the potentiating activity of UBP512 at GluN2A is dependent on segment 2 of the agonist ligand-binding domain (LBD), whereas its inhibitory activity at GluN2C/D is dependent on segment 1 of the LBD [1]. This subunit- and domain-specific pharmacology provides a molecular foothold for structure-guided drug design. Researchers can utilize UBP512 (EC50 ~100 μM for GluN2A potentiation; IC50 ~46-51 μM for GluN2C/D inhibition) as a reference compound in mutagenesis studies, chimeric receptor experiments, or computational docking simulations to identify the precise amino acid residues that confer subunit-specific modulation [1]. This information is critical for the rational design of next-generation allosteric modulators with improved potency and selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP512

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.